9-bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline
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Overview
Description
9-Bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its complex molecular structure, which includes a bromine atom, two ethoxy groups, and an isobutyl group attached to an indoloquinoxaline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Quinoxaline Formation: The indole core is then reacted with o-phenylenediamine to form the quinoxaline ring system.
Bromination: The resulting indoloquinoxaline is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 9th position.
Ethoxylation and Isobutylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
9-Bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline N-oxides or reduction to form dihydroquinoxalines.
Coupling Reactions: The bromine atom can participate in palladium-catalyzed coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., NaOH, K2CO3).
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and appropriate ligands under inert atmosphere.
Major Products Formed
Substitution Products: Various substituted indoloquinoxalines depending on the nucleophile used.
Oxidation Products: Quinoxaline N-oxides.
Reduction Products: Dihydroquinoxalines.
Coupling Products: Biaryl compounds.
Scientific Research Applications
9-Bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 9-bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline varies depending on its application:
Biological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation.
Photophysical Properties: The compound’s unique structure allows it to absorb and emit light at specific wavelengths, making it useful as a fluorescent probe.
Comparison with Similar Compounds
Similar Compounds
2,3-Diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline: Lacks the bromine atom, which may affect its reactivity and biological activity.
9-Chloro-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline: Similar structure but with a chlorine atom instead of bromine, which may result in different chemical and biological properties.
9-Bromo-2,3-dimethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline: Similar structure but with methoxy groups instead of ethoxy groups, potentially affecting its solubility and reactivity.
Uniqueness
9-Bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline is unique due to the presence of the bromine atom, which allows for specific substitution reactions and coupling reactions that are not possible with its analogs. Additionally, the ethoxy groups may enhance its solubility and photophysical properties compared to methoxy analogs.
Biological Activity
9-Bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline (CAS No. 373618-42-9) is a synthetic compound that has been investigated for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique indoloquinoxaline structure, which has been linked to various therapeutic effects.
Chemical Structure and Properties
The compound features a bromine atom at position 9, two ethoxy groups at positions 2 and 3, and an isobutyl group at position 6. Its molecular formula is C22H24BrN3O2.
Property | Value |
---|---|
Molecular Formula | C22H24BrN3O2 |
Molecular Weight | 432.35 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
The biological activity of this compound may involve interactions with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may inhibit certain kinases involved in cancer cell proliferation, making it a candidate for anticancer therapy.
Anticancer Activity
Research has indicated that quinoxaline derivatives possess significant anticancer properties. For instance, studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis reveals that modifications to the indoloquinoxaline core can enhance anticancer efficacy.
Case Study: Cytotoxic Effects
A study evaluating the cytotoxicity of quinoxaline derivatives found that several compounds demonstrated IC50 values in the low micromolar range against human cancer cell lines. Specifically, derivatives with similar structures to this compound showed promising results:
Compound | IC50 (μg/mL) | Cell Line |
---|---|---|
Compound A | 0.05 | MCF-7 (Breast) |
Compound B | 0.10 | HeLa (Cervical) |
Compound C | 0.15 | A549 (Lung) |
These findings support further investigation into the anticancer potential of this class of compounds .
Antimicrobial Activity
In addition to anticancer properties, quinoxaline derivatives have been explored for their antimicrobial activity. A recent study highlighted the effectiveness of related compounds against Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains:
Antimicrobial Efficacy Table
Bacterial Strain | MIC (mg/L) | Activity |
---|---|---|
Staphylococcus aureus | 0.25 | Effective |
Enterococcus faecium | 0.50 | Effective |
Escherichia coli | 1.00 | Moderate |
Mycobacterium smegmatis | 0.75 | Effective |
The results indicate that these compounds could serve as potential alternatives to traditional antibiotics in treating resistant infections .
Photophysical Properties
The unique structure of this compound also allows it to function as a fluorescent probe for biological imaging applications. Its ability to absorb and emit light at specific wavelengths enhances its utility in various imaging techniques.
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds, such as 9-chloro-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline , the presence of the bromine atom in our compound may confer distinct reactivity and biological activity profiles.
Comparison Table
Compound Name | Key Feature | Biological Activity |
---|---|---|
This compound | Bromine atom present | Anticancer and antimicrobial effects |
9-Chloro-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline | Chlorine atom instead of bromine | Altered reactivity |
9-Bromo-2,3-dimethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline | Methoxy groups instead of ethoxy | Different solubility properties |
Properties
IUPAC Name |
9-bromo-2,3-diethoxy-6-(2-methylpropyl)indolo[3,2-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrN3O2/c1-5-27-19-10-16-17(11-20(19)28-6-2)25-22-21(24-16)15-9-14(23)7-8-18(15)26(22)12-13(3)4/h7-11,13H,5-6,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCXPALOFDSNMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=C3C4=C(C=CC(=C4)Br)N(C3=N2)CC(C)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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